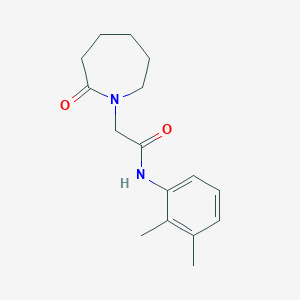
1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone, also known as PHENYLPIRACETAM, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in 1983 by the pharmaceutical company Parke-Davis. PHENYLPIRACETAM is a member of the racetam family of drugs, which are known for their ability to improve memory, learning, and concentration.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and concentration in both animals and humans. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has also been studied for its potential to treat cognitive disorders such as Alzheimer's disease and dementia.
Wirkmechanismus
The exact mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM is not fully understood. However, it is believed to work by increasing the release of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory, learning, and attention. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM may also increase the activity of AMPA receptors in the brain, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has been shown to increase cerebral blood flow and oxygen consumption in the brain. It may also increase glucose uptake and utilization in the brain. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a long half-life in the body. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM is also well-tolerated in animals and humans, with few reported side effects. However, 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM may be expensive to purchase, and it may not be readily available in some countries.
Zukünftige Richtungen
There are several future directions for the study of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM. One area of research is the potential use of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM as a treatment for cognitive disorders such as Alzheimer's disease and dementia. Another area of research is the development of new analogs of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM with improved cognitive-enhancing effects. Finally, the safety and long-term effects of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM should be further studied to ensure its safe use in humans.
Conclusion:
In conclusion, 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and concentration in both animals and humans. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has several advantages for lab experiments, including its ease of synthesis and purification, long half-life, and well-tolerated side effects. However, further research is needed to fully understand its mechanism of action and potential applications for treating cognitive disorders.
Synthesemethoden
1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM is synthesized by the reaction of 2-oxo-pyrrolidine with 2-hydroxy-5-methylbenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
(2-hydroxy-5-methylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-4-5-11(14)10(8-9)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRZNXLFPMTBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-5-methylphenyl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)


![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)






![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
